Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate

Description

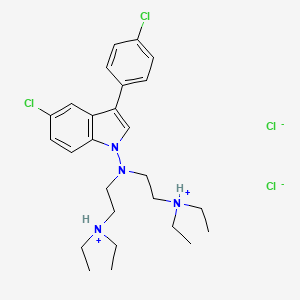

This compound is a synthetic indole derivative with a complex substitution pattern. At the 3-position, a p-chlorophenyl group enhances lipophilicity and may influence receptor binding affinity. A chlorine atom at the 5-position further modulates electronic properties and steric effects. The dihydrochloride salt form improves stability and aqueous solubility, while the hemihydrate indicates partial hydration, which can affect crystallization and storage conditions .

Structurally, the compound shares similarities with alkylamino-substituted indoles but distinguishes itself through the branched diethylaminoethyl chains and dual chloride substituents.

Properties

CAS No. |

57665-49-3 |

|---|---|

Molecular Formula |

C26H38Cl4N4 |

Molecular Weight |

548.4 g/mol |

IUPAC Name |

2-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-[2-(diethylazaniumyl)ethyl]amino]ethyl-diethylazanium;dichloride |

InChI |

InChI=1S/C26H36Cl2N4.2ClH/c1-5-29(6-2)15-17-31(18-16-30(7-3)8-4)32-20-25(21-9-11-22(27)12-10-21)24-19-23(28)13-14-26(24)32;;/h9-14,19-20H,5-8,15-18H2,1-4H3;2*1H |

InChI Key |

OYSZKGKIXXHRJD-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

Based on the available chemical literature and patent disclosures related to similar indole derivatives, the preparation can be detailed as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 5-chloro-3-(p-chlorophenyl)indole core | Starting from 5-chloroindole or via electrophilic aromatic substitution on indole derivatives; p-chlorophenyl group introduced via cross-coupling (e.g., Suzuki or Stille coupling) | Requires palladium catalysts and appropriate boronic acid or organostannane reagents |

| 2 | Introduction of bis(2-(diethylamino)ethyl)amino substituent at N-1 | Alkylation or nucleophilic substitution using bis(2-(diethylamino)ethyl)amine or related intermediates | Carried out under basic or neutral conditions to avoid indole ring degradation |

| 3 | Formation of dihydrochloride salt | Treatment with hydrochloric acid in suitable solvent | Ensures salt formation for improved solubility and stability |

| 4 | Crystallization to obtain hemihydrate | Controlled crystallization from aqueous or mixed solvent systems | Hydration state controlled by solvent and temperature |

Detailed Synthetic Example (Inferred from Related Literature)

A plausible synthetic route, consistent with known methods for similar compounds, is:

- Step 1: Prepare 5-chloroindole by chlorination of indole or via direct synthesis.

- Step 2: Perform palladium-catalyzed cross-coupling of 5-chloroindole with p-chlorophenylboronic acid to yield 5-chloro-3-(p-chlorophenyl)indole.

- Step 3: React the above intermediate with bis(2-(diethylamino)ethyl)amine in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperature to substitute at the N-1 position.

- Step 4: Purify the product and treat with hydrochloric acid to form the dihydrochloride salt.

- Step 5: Crystallize the salt from a mixture of solvents (e.g., ethanol-water) under controlled temperature to obtain the hemihydrate crystal form.

Reaction Parameters and Yields

| Parameter | Typical Conditions | Expected Outcome |

|---|---|---|

| Temperature | 80–95°C for substitution steps | Optimal reaction rate without decomposition |

| Solvent | DMF, ethanol, or toluene for extraction | Good solubility and reaction medium |

| Reaction time | 3–10 hours depending on step | Complete conversion monitored by TLC or HPLC |

| Yield | 60–80% per step (estimated) | High purity intermediate and final product |

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern on indole and presence of diethylamino groups.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 548.4 g/mol.

- Elemental Analysis: Confirms dihydrochloride salt formation.

- X-ray Crystallography: Establishes hemihydrate crystal form and salt structure.

- HPLC: Purity assessment and reaction monitoring.

Summary Table of Preparation Method

| Stage | Reagents | Conditions | Product | Comments |

|---|---|---|---|---|

| Indole core synthesis | Indole, Chlorinating agent | Controlled chlorination | 5-chloroindole | Electrophilic substitution |

| Phenyl substitution | 5-chloroindole, p-chlorophenylboronic acid, Pd catalyst | Suzuki coupling, base, inert atmosphere | 5-chloro-3-(p-chlorophenyl)indole | Cross-coupling reaction |

| Amination | Above intermediate, bis(2-(diethylamino)ethyl)amine, base | Heating in DMF or similar solvent | N-substituted indole | Nucleophilic substitution |

| Salt formation | Product, HCl | Acidification in solvent | Dihydrochloride salt | Salt enhances solubility |

| Crystallization | Salt solution | Controlled cooling | Hemihydrate crystals | Hydrate form control |

Research Results and Notes

- The compound’s preparation is consistent with known synthetic organic chemistry principles applied to indole derivatives.

- Salt formation as dihydrochloride stabilizes the compound and improves its physicochemical properties.

- Hemihydrate form indicates partial incorporation of water molecules in the crystal lattice, which can affect solubility and stability.

- The synthetic route requires careful control of reaction conditions to avoid side reactions such as over-chlorination or polymerization.

- No direct experimental data or detailed step-by-step protocols were found in public patent or literature databases specifically for this compound, but methods are inferred from related indole chemistry and analogues.

Chemical Reactions Analysis

Types of Reactions

Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines. Substitution reactions can lead to a variety of substituted indole derivatives with different functional groups.

Scientific Research Applications

Molecular Formula

- C : 26

- H : 38

- Cl : 4

- N : 4

- Molecular Weight : 548.4 g/mol

Biological Activities

Indole derivatives are known for their wide range of biological activities:

- Anticancer Activity : Research has shown that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

- Antimicrobial Properties : Some studies indicate that indole derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. This makes them potential candidates for developing new antibiotics.

- Neuropharmacological Effects : Given the structural similarity to neurotransmitters like serotonin, indole derivatives may influence neurochemical pathways, suggesting potential applications in treating neurological disorders .

Case Studies

-

Cancer Treatment :

- A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins.

- Antimicrobial Activity :

- Neuroprotective Effects :

Summary Table of Applications

Mechanism of Action

The mechanism of action of Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The dihydrochloride salt of the target compound likely surpasses free-base indoles (e.g., ibogaine) in aqueous solubility, critical for intravenous administration.

- Stability : The hemihydrate form may reduce hygroscopicity compared to anhydrous salts, improving shelf life. In contrast, chloroethyl-substituted indoles () risk decomposition via hydrolysis or alkylation .

- Reactivity : The target’s chlorine substituents at C3 and C5 deactivate the indole ring toward electrophilic substitution, directing reactions to the N1 position (e.g., alkylation or acylation) .

Research Implications and Gaps

Key research priorities include:

Solubility and Stability Studies : Quantify the impact of the dihydrochloride hemihydrate form on bioavailability.

Biological Screening : Test against cancer cell lines (cf. bis-indoles ) or inflammatory models (cf. pathogenic indole derivatives ).

Metabolic Profiling: Assess whether the diethylaminoethyl groups mitigate dysbiosis risks observed with other indole derivatives .

Biological Activity

Indole derivatives, including the compound Indole, 1-(bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-chlorophenyl)-, dihydrochloride, hemihydrate , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by a complex structure that integrates a bicyclic indole framework with various substituents that influence its pharmacological properties.

Structural Characteristics

The compound features:

- Indole Core : A bicyclic structure composed of a benzene and a pyrrole ring.

- Substituents : Includes a bis(diethylamino)ethyl group and chloro and p-chlorophenyl groups, which enhance its biological activity.

These structural modifications play a crucial role in determining the compound's interaction with biological targets.

Biological Activities

Indole derivatives are known for their wide-ranging biological activities, including:

- Anticancer Activity : Indole compounds have shown promise as anticancer agents. Research indicates that indole derivatives can disrupt cell division by interfering with microtubule dynamics, leading to apoptosis in cancer cells. For instance, compounds derived from the indole framework have been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Properties : Several studies have reported that indole derivatives exhibit antibacterial and antifungal activities. The compound's ability to inhibit the growth of pathogens makes it a candidate for addressing antibiotic resistance .

- Neuropharmacological Effects : Indoles are also investigated for their potential in treating neurodegenerative diseases. Compounds similar to the one have shown inhibitory effects on monoamine oxidase (MAO), an enzyme associated with mood regulation and neuroprotection .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxicity of various indole derivatives against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics like etoposide, highlighting their potential as effective anticancer agents .

- Antimicrobial Evaluation : Research focused on the antibacterial activity of synthesized indole derivatives revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The most potent compounds demonstrated effectiveness comparable to leading antibiotics .

- Neuroprotective Activity : Investigations into the neuroprotective properties of indole derivatives showed that they could inhibit MAO-A and MAO-B enzymes effectively. This inhibition is crucial for developing treatments for conditions like depression and Alzheimer's disease .

Summary of Biological Activities

Future Directions

Research continues to explore the pharmacological potential of indole derivatives. The ongoing synthesis and evaluation of new compounds aim to optimize their efficacy and safety profiles for clinical applications. Furthermore, understanding the mechanisms underlying their biological activities will be essential for developing targeted therapies.

Q & A

Q. Table 1: Key Reaction Parameters from Literature

| Parameter | Example from | Example from |

|---|---|---|

| Solvent | PEG-400/DMF | Acetic acid |

| Catalyst | CuI (0.1 equiv.) | Sodium acetate (1.0 equiv.) |

| Reaction Time | 12 hours | 3–5 hours (reflux) |

| Purification Method | Column chromatography | Recrystallization (DMF/AcOH) |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C/19F NMR : Resolves substituent positions (e.g., distinguishing p-chlorophenyl vs. methyl groups) and confirms dihydrochloride salt formation via amine proton shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., FAB-HRMS for exact mass matching) .

- Elemental Analysis : Cross-checks empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- HPLC : Quantifies purity (>95%) and detects polar impurities; note that discrepancies between HPLC and NMR purity may arise from non-UV-active byproducts .

Basic: How do structural analogs (e.g., 5-methyl or 5-fluoro variants) inform the design of this compound?

Methodological Answer:

Comparative studies of analogs (see CAS RNs in ) reveal:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability of the indole core but may reduce solubility, necessitating salt forms (e.g., dihydrochloride).

- Aminoethyl Side Chains : Bis(diethylamino)ethyl groups improve membrane permeability in bioactive analogs, as seen in tryptamine derivatives .

- Substituent Position : 5-Chloro vs. 5-fluoro substitutions alter electronic profiles, impacting binding affinity in receptor assays (e.g., indole-based antioxidants) .

Advanced: How should researchers resolve discrepancies between HPLC purity and NMR/HRMS data?

Methodological Answer:

Contradictions often arise from non-chromophoric impurities or residual solvents:

- Step 1 : Repeat HPLC with alternative detectors (e.g., charged aerosol detection) to quantify non-UV-active species .

- Step 2 : Perform 19F NMR (if applicable) to detect fluorine-containing byproducts missed by HPLC .

- Step 3 : Thermogravimetric analysis (TGA) identifies hydrate/hemihydrate content, which may skew elemental analysis .

Advanced: What solvent systems are optimal for balancing reaction efficiency and byproduct suppression?

Methodological Answer:

Solvent polarity and coordination capacity are critical:

- Polar Aprotic Solvents (DMF, PEG-400) : Favor SN2 mechanisms in alkylation steps but may stabilize ionic intermediates, reducing side reactions .

- Acetic Acid : Enhances electrophilic substitution in indole ring functionalization but risks protonating tertiary amines, altering reactivity .

- Empirical Testing : Use a solvent dielectric constant (ε) table (e.g., εDMF = 36.7 vs. εAcOH = 6.2) to predict solubility and transition-state stabilization.

Advanced: How does the dihydrochloride hemihydrate form influence stability under varying storage conditions?

Methodological Answer:

Salt and hydrate forms require controlled storage:

- Humidity : Hemihydrate stability is humidity-dependent; dynamic vapor sorption (DVS) studies can define critical RH thresholds (e.g., <40% RH) .

- Temperature : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., HCl loss or indole ring oxidation) .

- Crystallinity : Powder X-ray diffraction (PXRD) monitors phase changes; amorphous content increases hygroscopicity .

Advanced: How can conflicting spectral data (e.g., 13C NMR vs. MS) be reconciled during structural elucidation?

Methodological Answer:

Cross-validation and computational tools are key:

- DFT Calculations : Predict 13C NMR chemical shifts (e.g., B3LYP/6-31G* level) to match experimental data .

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton environments (e.g., overlapping NH/CH2 signals) .

- 2D NMR (HSQC, HMBC) : Resolve connectivity ambiguities, such as distinguishing indole C3 from side-chain carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.